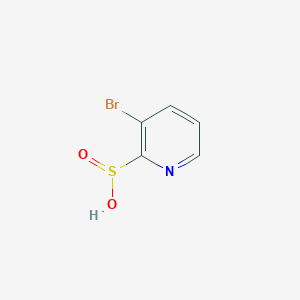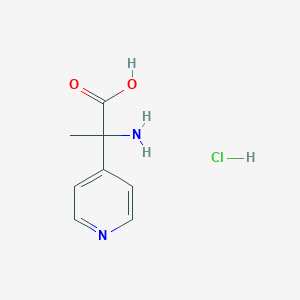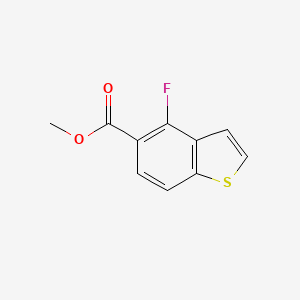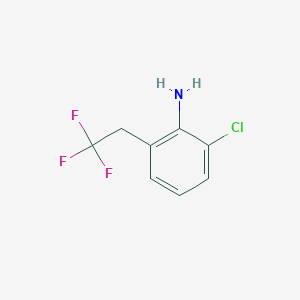
3-Bromopyridine-2-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromopyridine-2-sulfinic acid is an organosulfur compound that features a bromine atom attached to the third position of a pyridine ring and a sulfinic acid group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyridine-2-sulfinic acid typically involves the bromination of pyridine derivatives followed by sulfoxidation. One common method includes the reaction of pyridine with hydrobromic acid to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of 3-Bromopyridine-2-sulfinic acid often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromopyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids under strong oxidizing conditions.
Reduction: Formation of sulfides or thiols using reducing agents.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 3-Bromopyridine-2-sulfonic acid.
Reduction: 3-Bromopyridine-2-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Bromopyridine-2-sulfinic acid is utilized in various fields of scientific research:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Used in the production of advanced materials and as a precursor in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 3-Bromopyridine-2-sulfinic acid involves its interaction with molecular targets through its reactive sulfinic acid group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atom also facilitates electrophilic aromatic substitution reactions, making the compound a versatile intermediate in various synthetic pathways .
Comparaison Avec Des Composés Similaires
- 3-Chloropyridine-2-sulfinic acid
- 2-Bromopyridine-3-sulfinic acid
- 3-Iodopyridine-2-sulfinic acid
Comparison: 3-Bromopyridine-2-sulfinic acid is unique due to the specific positioning of the bromine and sulfinic acid groups, which confer distinct reactivity patterns compared to its analogs. For instance, the bromine atom at the third position enhances its suitability for certain substitution reactions, while the sulfinic acid group at the second position provides a reactive site for oxidation and reduction reactions .
Propriétés
Formule moléculaire |
C5H4BrNO2S |
|---|---|
Poids moléculaire |
222.06 g/mol |
Nom IUPAC |
3-bromopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-4-2-1-3-7-5(4)10(8)9/h1-3H,(H,8,9) |
Clé InChI |
MLSHLQGICWFCSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)S(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)









![2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13115627.png)
